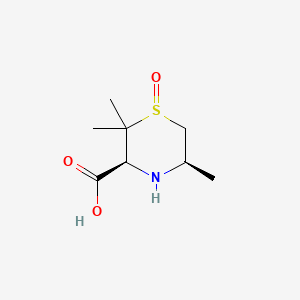
2-Methoxy-4-phenylpyridine
Vue d'ensemble
Description
2-Methoxy-4-phenylpyridine is a chemical compound that has a pyridine core flanked by a phenyl ring and a methoxy group . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of pyridine derivatives, including 2-Methoxy-4-phenylpyridine, can be achieved through various methods. One such method involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields . Another method involves the α-methylation of substituted pyridines, which can produce a series of 2-methylpyridines .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-phenylpyridine comprises a pyridine ring, a phenyl ring, and a methoxy group . The compound’s orthorhombic crystallization in the P21212 space group has been validated using X-ray diffraction (XRD) findings .Chemical Reactions Analysis
The chemical reactivity of 2-Methoxy-4-phenylpyridine can be inferred from the analysis of global reactivity descriptors . These descriptors provide insightful information about its chemical reactivity and stability, as well as its potential interactions with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4-phenylpyridine can be determined using sophisticated computational methodologies . These methodologies can elucidate the prevailing forces in the crystal and reveal geometric optimization facets and molecular reactivity descriptors .Applications De Recherche Scientifique
Agrochemical Industry
2-Methoxy-4-phenylpyridine: derivatives, such as trifluoromethylpyridines (TFMP), play a significant role in the agrochemical industry. They are used in the synthesis of active ingredients for pesticides. The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new TFMP-containing agrochemicals that have acquired ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives.
Pharmaceutical Synthesis
In pharmaceutical research, 2-Methoxy-4-phenylpyridine and its derivatives are utilized as key structural motifs. Several pharmaceutical products containing the TFMP moiety have been approved for the market, and many candidates are currently undergoing clinical trials . The compound’s derivatives are thought to enhance the biological activities and physical properties of pharmaceuticals due to the presence of fluorine.
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives of 2-Methoxy-4-phenylpyridine are also employed in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, indicating the compound’s versatility and importance in this field .
Organic Synthesis
2-Methoxy-4-phenylpyridine: serves as a precursor in organic synthesis, particularly in palladium-catalyzed reactions. It is used in regioselective ortho arylation of arylpyridines, which is a key step in the synthesis of complex organic molecules . This process is crucial for the late-stage synthesis of drugs and pharmaceuticals, where selective C–C bond formation is required.
Material Science
The compound’s derivatives are being explored for their potential applications in functional materials. The incorporation of fluorinated moieties like TFMP into materials can significantly alter their properties, making them suitable for advanced applications in material science .
Crop Protection
2-Methoxy-4-phenylpyridine: derivatives are extensively used in crop protection. The TFMP derivatives, in particular, have been instrumental in protecting crops from pests, showcasing the compound’s critical role in food security and agriculture .
Chemical Research
The compound is also a subject of interest in chemical research, where its derivatives are studied for their unique chemical properties. This research contributes to the understanding of how fluorine atoms affect the biological activities and physical properties of compounds .
Environmental Science
In environmental science, the study of 2-Methoxy-4-phenylpyridine derivatives helps in understanding the environmental fate of fluorinated compounds. This is important for assessing the impact of these compounds on ecosystems and for developing environmentally friendly agrochemicals and pharmaceuticals .
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-9-11(7-8-13-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBGXZBRNVIYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560470 | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-phenylpyridine | |
CAS RN |
53698-46-7 | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Bromomethyl)phenyl]acetic acid](/img/structure/B1601732.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)
![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)






![3-[(tert-Butoxycarbonyl)amino]propyl 4-methylbenzenesulfonate](/img/structure/B1601747.png)

![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)
